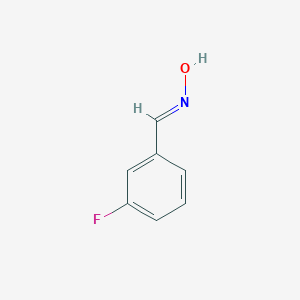

3-Fluorobenzaldoxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFMHBULJWGCKI-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-02-6 | |

| Record name | 3-Fluorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzaldoxime from 3-Fluorobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 3-fluorobenzaldoxime, a valuable chemical intermediate in the development of pharmaceuticals and fine chemicals.[1][2] The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for characterization.

Foundational Principles: The Chemistry of Oxime Formation

The synthesis of this compound from 3-fluorobenzaldehyde is a classic example of oxime formation, a robust and widely utilized reaction in organic chemistry.[3] The core transformation involves the condensation reaction between an aldehyde (3-fluorobenzaldehyde) and hydroxylamine (NH₂OH).[3][4] This process falls under the category of nucleophilic addition-elimination reactions at the carbonyl carbon.

Mechanistic Pathway

The reaction proceeds in a weakly acidic medium, which is crucial for activating the carbonyl group and facilitating the final dehydration step without fully protonating the hydroxylamine nucleophile.[4][5]

The mechanism can be broken down into two primary stages:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine.[6]

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. Protonation of the hydroxyl group makes it a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen forms a double bond with the carbon, expelling the water molecule and, after deprotonation, yielding the final oxime product.[5][6]

The following diagram illustrates the step-by-step mechanistic pathway.

Caption: Mechanism of this compound formation.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established methods for aryl oxime synthesis and is designed for reliability and reproducibility.[7] The inclusion of a base is critical for neutralizing the hydrochloric acid that is liberated when using hydroxylamine hydrochloride, thereby driving the reaction to completion.

Materials and Equipment

-

Reagents: 3-Fluorobenzaldehyde, Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate (CH₃COONa) or Pyridine, Ethanol, Deionized Water.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, Buchner funnel and flask, standard laboratory glassware.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Eq. |

| 3-Fluorobenzaldehyde | 124.11[2] | 50.0 | 6.21 | ~5.3 | 1.0 |

| Hydroxylamine HCl | 69.49 | 60.0 | 4.17 | - | 1.2 |

| Sodium Acetate | 82.03 | 60.0 | 4.92 | - | 1.2 |

| Ethanol | - | - | - | 100 | - |

| Deionized Water | - | - | - | 250 | - |

| Product (Theoretical) | 139.13 [] | 50.0 | 6.96 | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.17 g (60.0 mmol) of hydroxylamine hydrochloride and 4.92 g (60.0 mmol) of sodium acetate in 100 mL of ethanol.

-

Addition of Aldehyde: To the stirring solution, add 6.21 g (50.0 mmol) of 3-fluorobenzaldehyde dropwise at room temperature.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux for 1-2 hours.

-

Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 250 mL of cold deionized water while stirring. The this compound product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (~40-50°C) to a constant weight.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis, providing a clear visual guide from initial setup to the final purified product.

Sources

A Comprehensive Technical Guide to 3-Fluorobenzaldoxime: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

Shanghai, China – January 14, 2026 – As a cornerstone building block in medicinal chemistry, 3-Fluorobenzaldoxime presents a unique scaffold for the development of novel therapeutics. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of its synthesis, physicochemical properties, and its burgeoning role in the landscape of modern drug discovery.

Core Compound Identification and Properties

This compound, identified by the CAS number 458-02-6 , is a fluorinated aromatic oxime that has garnered significant interest in synthetic and medicinal chemistry. The incorporation of a fluorine atom at the meta position of the benzaldehyde oxime structure imparts unique electronic properties that can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. The key properties are summarized below:

| Property | Value | Source |

| CAS Number | 458-02-6 | [1][2] |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical) | Inferred from related compounds |

| Melting Point | Data not consistently available | N/A |

| Boiling Point | Data not consistently available | N/A |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | Inferred from synthesis protocols |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the condensation reaction of 3-Fluorobenzaldehyde with hydroxylamine. This reaction is a robust and high-yielding method, adaptable to various laboratory settings.

Reaction Principle

The synthesis proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 3-Fluorobenzaldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime. A mild base is typically employed to neutralize the hydrochloric acid byproduct from the hydroxylamine hydrochloride salt, driving the reaction to completion.

Experimental Protocol

Materials:

-

3-Fluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or a suitable base (e.g., pyridine, triethylamine)

-

Ethanol or Methanol

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-Fluorobenzaldehyde (1.0 equivalent) in ethanol (approximately 5-10 mL per gram of aldehyde).

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1 to 1.2 equivalents) followed by the portion-wise addition of a mild base such as sodium carbonate (1.1 to 1.2 equivalents).[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of hexane and ethyl acetate. The reaction is generally complete within 2-4 hours.[3]

-

Work-up:

-

Purification:

-

Filter off the drying agent and evaporate the solvent to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.[3]

-

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[4][5] this compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Drug Discovery

The fluorobenzoyl moiety is a common feature in many small molecule kinase inhibitors and other anticancer agents.[6] The oxime functionality of this compound provides a reactive handle for the construction of various heterocyclic systems, such as isoxazoles and pyridines, which are known to interact with key targets in cancer signaling pathways. For instance, fluorinated benzamidine derivatives have demonstrated promising antitumor activity.[4] The positron emission tomography (PET) tracer 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a notable example of a fluorinated compound used in oncology for imaging cell proliferation.[7]

Antimicrobial Agent Development

Fluorinated compounds have a well-established history in the development of antimicrobial agents, with fluoroquinolones being a prominent example.[8] Derivatives of this compound, such as fluorobenzoylthiosemicarbazides and other heterocyclic structures, have been investigated for their antibacterial and antifungal activities.[9][10] These compounds can be synthesized from this compound and may act on various microbial targets.

Safety and Handling

Hazard Identification (based on precursor):

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing vapors or dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[11]

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis and the unique properties conferred by the fluorine atom make it an attractive starting material for the development of novel therapeutic agents. As research in oncology and infectious diseases continues to evolve, the demand for innovative molecular scaffolds will undoubtedly position this compound as a key player in the future of drug discovery.

References

- Benchchem. (2025). Application Notes and Protocols: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime.

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.

- Fisher Scientific. (2010). Safety Data Sheet: 3-Fluorobenzylamine.

- ChemicalBook. (2025). 3-Fluorobenzaldehyde - Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Fluorobenzaldehyde.

- Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Fluorobenzaldehyde.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Fluorobenzaldehyde.

- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). Molecules.

- Benchchem. (2025). Synthesis of 3-Fluorobenzaldehyde from m-Fluorotoluene: An In-depth Technical Guide.

- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2015). European Journal of Organic Chemistry.

- [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. (1982). Bollettino della Societa italiana di biologia sperimentale.

- Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A System

- Google Patents. (2019). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Jordan Journal of Pharmaceutical Sciences.

- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv

- BOC Sciences. (n.d.). CAS 458-02-6 this compound.

- Sigma-Aldrich. (n.d.). 3-FLUOROBENZALDEHYDE OXIME AldrichCPR.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- Benchchem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.

- The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. (2020). Anticancer Agents in Medicinal Chemistry.

- Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A System

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review [thno.org]

- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 3-Fluorobenzaldoxime: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Fluorobenzaldoxime, a key fluorinated building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, spectral characterization, and its strategic application in the design of novel therapeutic agents.

Core Molecular Attributes of this compound

This compound is a fluorinated aromatic oxime that serves as a versatile intermediate in organic synthesis. The presence of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of new drugs.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO | [3] |

| Molecular Weight | 139.13 g/mol | [3] |

| CAS Number | 458-02-6 | [3] |

| Appearance | Colorless to light yellow solid | General knowledge |

| Synonyms | m-Fluorobenzaldoxime | General knowledge |

Synthesis and Purification

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the condensation of its corresponding aldehyde, 3-Fluorobenzaldehyde, with hydroxylamine. This reaction is a classic example of the formation of an oxime from an aldehyde.

Synthesis of the Precursor: 3-Fluorobenzaldehyde

The primary precursor, 3-Fluorobenzaldehyde, can be synthesized via the oxidation of 3-fluorobenzyl alcohol. A general and efficient laboratory-scale procedure involves the use of a copper-based catalyst system.[4]

Experimental Protocol: Synthesis of 3-Fluorobenzaldehyde [4]

-

Reaction Setup: To a round-bottom flask, add 3-fluorobenzyl alcohol (2 mmol), copper(I) trifluoromethanesulfonate (CuOTf, 0.1 mmol), (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol), TEMPO (0.1 mmol), and DMAP (0.15 mmol) in acetonitrile (5 ml).

-

Reaction Execution: Stir the reaction mixture at 25 °C and open to the air. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, evaporate the acetonitrile under reduced pressure. Dilute the residue with dichloromethane (CH₂Cl₂), and filter through a plug of silica gel to yield the purified 3-Fluorobenzaldehyde.

Oximation of 3-Fluorobenzaldehyde

The conversion of 3-Fluorobenzaldehyde to this compound is achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a mild base to neutralize the liberated HCl.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-Fluorobenzaldehyde (10 mmol) in ethanol (50 mL). In a separate flask, prepare a solution of hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol) in water (20 mL).

-

Reaction Execution: Add the hydroxylamine hydrochloride solution to the aldehyde solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, reduce the volume of ethanol by rotary evaporation. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the oxime proton (-NOH), and the aldehydic proton of the oxime (CH=N). The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The oxime proton is typically a broad singlet, and its chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two- and three-bond couplings (²JCF and ³JCF). The chemical shift of the imine carbon (C=N) is also a key diagnostic peak.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.[7][8]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | O-H stretching of the oxime group |

| ~3100-3000 | Aromatic C-H stretching |

| ~1650-1600 | C=N stretching of the oxime group |

| ~1600-1450 | Aromatic C=C stretching |

| ~1250-1100 | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[9] In electron ionization (EI) mode, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 139.[10][11]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 139

-

Loss of -OH: [M-17]⁺ at m/z = 122

-

Loss of -NO: [M-30]⁺ at m/z = 109

-

Fluorophenyl cation: [C₆H₄F]⁺ at m/z = 95

Applications in Medicinal Chemistry and Drug Discovery

The unique combination of a reactive oxime functionality and a metabolically robust fluorinated aromatic ring makes this compound a valuable building block in drug discovery.

Precursor for Heterocyclic Scaffolds

This compound is a key intermediate in the synthesis of various heterocyclic compounds, most notably isoxazoles.[12][13] Isoxazoles are present in numerous biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties.[12][14] The synthesis of isoxazoles from oximes typically proceeds via a 1,3-dipolar cycloaddition reaction of an in situ generated nitrile oxide with an alkyne.[13]

Caption: Synthesis of isoxazoles from this compound.

Role in the Development of Kinase Inhibitors

The fluorinated phenyl group is a common feature in many kinase inhibitors.[3][15] The fluorine atom can enhance binding affinity to the target protein through favorable electrostatic interactions and can block metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate.[2] While direct derivatives of this compound as approved kinase inhibitors are not yet prominent, its structural motifs are highly relevant to the design of new inhibitors targeting various kinases implicated in cancer and other diseases.[16]

Potential as Antibacterial Agents

Derivatives of fluorobenzaldehydes and related oximes have been investigated for their antibacterial activity.[1][17] The incorporation of a fluorine atom can enhance the lipophilicity of a molecule, facilitating its passage through bacterial cell membranes. The oxime group can also participate in hydrogen bonding interactions with bacterial enzymes. Thiosemicarbazides derived from fluorobenzaldehydes have shown promising activity against Gram-positive bacteria, including resistant strains.[1][18]

Conclusion

This compound is a chemically versatile and medicinally relevant building block. Its straightforward synthesis and the unique properties conferred by the fluorine atom and the oxime group make it a valuable starting material for the synthesis of diverse and complex molecules. For researchers and scientists in drug development, this compound offers a strategic entry point for the design of novel heterocyclic compounds, particularly isoxazoles, with potential applications as kinase inhibitors, antibacterial agents, and other therapeutic modalities. The continued exploration of the chemical space accessible from this fluorinated synthon is expected to yield new and improved drug candidates.

References

- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.

- ResearchGate. (n.d.). Comparison of the experimental and calculated FT-IR spectra of the investigated compound.

- ChemicalBook. (n.d.). 3-Fluorobenzaldehyde synthesis.

- Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition.

- van Berkel, S. S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.

- Zhdankin, V. V. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3863.

- ResearchGate. (n.d.). The experimental and calculated 1H and 13C NMR chemical shift signals of the molecule.

- ResearchGate. (n.d.). Mass fragmentation pattern of compound L3.41 (1).

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Jurasek, M., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 103.

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.

- University of California, Santa Barbara. (n.d.).

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- Sigma-Aldrich. (n.d.). 3-FLUOROBENZALDEHYDE OXIME.

- Busacca, C. A., et al. (2010). 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. Magnetic Resonance in Chemistry, 48(1), 74-79.

- Lee, J., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115865.

- Royal Society of Chemistry. (n.d.). Infrared spectroscopy.

- ResearchGate. (n.d.). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.

- Al-Suhaimi, E. A., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 53(4), 1145-1150.

- Ayaz, M., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(19), 6529.

- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1161-1174.

- Gomaa, M. A. M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(13), 6069-6091.

- Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube.

- Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1775-1778.

- Semantic Scholar. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- ResearchGate. (n.d.). The FT-IR spectra of compound 12 experimental and theoretical calculated by B3LYP/6-31G(d,p) with scaling.

- DergiPark. (2019).

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

- ResearchGate. (n.d.). Tracking InfraRed signatures of drugs in cancer cells by Fourier Transform microspectroscopy.

Sources

- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. edu.rsc.org [edu.rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Characterization of 3-Fluorobenzaldoxime

Introduction: The Structural Imperative

3-Fluorobenzaldoxime is an organic compound featuring a fluorine-substituted benzene ring attached to an aldoxime functional group (CH=N-OH). The strategic placement of the fluorine atom at the meta-position significantly influences the electronic environment of the aromatic ring and the reactivity of the oxime moiety. Accurate structural confirmation is therefore paramount. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed molecular fingerprint, indispensable for quality control and downstream applications in drug development and materials research.

Synthesis and Sample Preparation: A Validated Protocol

The synthesis of this compound follows a classic condensation reaction between the parent aldehyde and hydroxylamine. This self-validating protocol is widely applicable for the preparation of aldoximes.[1]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq) followed by a mild base like sodium acetate (CH₃COONa, 2.0 eq) dissolved in a minimal amount of water. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 6-12 hours).

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the alcohol solvent. The residue is then partitioned between ethyl acetate and water.

-

Extraction & Purification: The organic layer is separated, washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield pure this compound.

¹H NMR Spectral Analysis: Probing the Proton Environment

Disclaimer: The following data is a prediction based on established chemical shift theory and analysis of structurally similar compounds, as experimental data is not publicly available.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The electronegativity of the fluorine and the oxime group, combined with the aromatic ring current, dictates the precise chemical shifts and coupling patterns.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| N-H O | 9.0 - 11.0 | broad singlet (br s) | 1H | - |

| CH =N | 8.15 | singlet (s) | 1H | - |

| H-2 | 7.55 | doublet of triplets (dt) | 1H | JH2-H6 ≈ 1.5, JH2-F ≈ 5.5, JH2-H4 ≈ 0 |

| H-6 | 7.45 | doublet (d) | 1H | JH6-H5 ≈ 7.7 |

| H-4 | 7.35 | doublet of triplets (dt) | 1H | JH4-H5 ≈ 7.8, JH4-F ≈ 8.5 |

| H-5 | 7.20 | triplet of doublets (td) | 1H | JH5-H4 ≈ 7.8, JH5-H6 ≈ 7.7, JH5-F ≈ 5.5 |

Interpretation and Causality

-

N-OH Proton (1H): This proton is acidic and often exchanges with trace water or other hydroxyl groups, resulting in a broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature.

-

Aldoxime Proton (CH=N, 1H): This proton is directly attached to the sp²-hybridized carbon of the oxime and is deshielded by the adjacent electronegative nitrogen and the aromatic ring. It appears as a sharp singlet downfield, typically above 8.0 ppm.

-

Aromatic Protons (4H): The aromatic region is complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-2 and H-4: These protons are ortho and para to the fluorine atom, respectively. They experience deshielding and show coupling to the fluorine atom (JHF). H-2 appears as a doublet of triplets due to meta-coupling to H-6 and ortho-coupling to the fluorine. H-4 is a doublet of triplets due to ortho-coupling to H-5 and a larger meta-coupling to fluorine.

-

H-6: This proton is ortho to the aldoxime group and is significantly deshielded. It primarily couples with its ortho neighbor H-5, appearing as a doublet.

-

H-5: This proton is meta to the aldoxime and para to the fluorine, coupling to its two ortho neighbors (H-4 and H-6) and the fluorine atom, resulting in a complex triplet of doublets.

-

Diagram: ¹H NMR Structural Assignments

Caption: Molecular structure with carbons labeled for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. [2]The spectrum of this compound is expected to show distinct absorptions corresponding to the O-H, C=N, N-O, and C-F bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3100 | Broad, Medium | O-H stretch | Oxime (-N-OH) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| ~1665 | Medium | C=N stretch | Oxime (C=N-OH) |

| 1600, 1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-F stretch | Aryl-Fluoride |

| ~945 | Medium | N-O stretch | Oxime |

Interpretation and Causality

-

O-H Stretch (3400-3100 cm⁻¹): The most prominent feature for an oxime is the broad absorption band due to the hydroxyl group, which is typically broadened by hydrogen bonding. [2]* C=N Stretch (~1665 cm⁻¹): This absorption is characteristic of the imine functionality within the oxime group. Its position can vary slightly based on conjugation with the aromatic ring.

-

C-F Stretch (~1250 cm⁻¹): A strong, sharp absorption in the fingerprint region is a definitive indicator of the carbon-fluorine bond.

-

N-O Stretch (~945 cm⁻¹): This vibration provides complementary evidence for the presence of the oxime functional group.

Integrated Workflow: From Synthesis to Confirmation

The characterization of a synthesized compound is a logical, multi-step process. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle, leading to an unambiguous confirmation of the target molecule.

Diagram: Experimental and Analytical Workflow

Caption: Workflow for the synthesis and structural validation of this compound.

References

-

Kuujia. (n.d.). Cas no 458-02-6 (3-Fluorobenzaldehyde Oxime). Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). CAS RN | 320-42-3. Retrieved from [Link]

- Supporting Information for "Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes". (n.d.).

-

PubChem. (n.d.). 3-Fluorobenzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Alfa Aesar. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde oxime. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). CAS RN | 403-54-3. Retrieved from [Link]

-

PubMed. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Synthesis of 3-Fluorobenzaldoxime using hydroxylamine hydrochloride

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzaldoxime using Hydroxylamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound, a valuable chemical intermediate in the fields of medicinal chemistry and drug development. The document outlines the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses methods for structural characterization and purification. Furthermore, it addresses critical safety considerations and explores the applications of this compound, offering a holistic resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Oximes

Oximes, a class of organic compounds characterized by the functional group R¹R²C=NOH, are synthesized through the condensation of an aldehyde or ketone with hydroxylamine.[1] Their utility in organic synthesis is vast, serving as intermediates for the generation of amides (via Beckmann rearrangement), nitriles, and amines, and as protecting groups for carbonyls.[2][3]

In the context of medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound, which combines the versatile oxime functionality with a strategically placed fluorine atom on an aromatic ring, represents a key building block for the synthesis of novel, biologically active compounds. Its structural motifs are explored in the development of therapeutics targeting a range of diseases.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound from 3-Fluorobenzaldehyde and hydroxylamine hydrochloride is a classic nucleophilic addition-elimination reaction. The overall transformation is depicted below.

Caption: General synthesis pathway for this compound.

2.1. Mechanistic Deep Dive

The reaction proceeds in two primary stages and is typically pH-dependent. The optimal pH for uncatalyzed oxime formation is between 4 and 5.[4]

-

Nucleophilic Addition: Hydroxylamine hydrochloride is a salt. To generate the free hydroxylamine (NH₂OH), a weak base like pyridine or sodium acetate is required to neutralize the HCl. The liberated hydroxylamine, with its nucleophilic nitrogen atom, attacks the electrophilic carbonyl carbon of 3-Fluorobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration (Elimination): The carbinolamine intermediate is unstable. Under mildly acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequently, a molecule of water is eliminated, and a double bond forms between the carbon and nitrogen atoms, yielding the final this compound product. The reaction can produce both syn and anti isomers.

The use of a base is critical; it not only liberates the free hydroxylamine from its hydrochloride salt but also neutralizes the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[4]

Experimental Protocol: A Validated Approach

This section details a classical and reliable solution-phase method for the synthesis of this compound.

3.1. Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 10.0 | 1.24 g |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 12.0 | 0.83 g |

| Pyridine | C₅H₅N | 79.10 | 20.0 | 1.6 mL |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 20 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

3.2. Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluorobenzaldehyde (10.0 mmol) and hydroxylamine hydrochloride (12.0 mmol) in ethanol (20 mL).

-

Base Addition: To the stirred solution, add pyridine (20.0 mmol) dropwise at room temperature. The pyridine acts as a base to neutralize the HCl.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add deionized water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic extracts and wash them with 1 M hydrochloric acid (2 x 20 mL) to remove any remaining pyridine. Follow this with a wash with deionized water (20 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure oxime.[4]

3.3. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Structural Characterization

Confirmation of the synthesized this compound structure is achieved using standard spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic peaks. Expect a broad absorption in the range of 3100-3500 cm⁻¹ corresponding to the O-H stretch of the oxime, a sharp peak around 1640-1680 cm⁻¹ for the C=N stretch, and absorptions related to the C-F bond and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will display signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. A characteristic singlet or doublet for the oxime proton (-CH=NOH) will appear downfield, typically between 8.0 and 8.5 ppm.

-

¹³C NMR: The carbon spectrum will show a signal for the oxime carbon (C=N) in the 145-155 ppm range, along with signals for the aromatic carbons, including the carbon attached to fluorine which will exhibit a large C-F coupling constant.

-

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (139.13 g/mol ).

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. The strategic placement of the fluorine atom can enhance the metabolic stability and binding properties of a final drug candidate.[5] The oxime functional group provides a handle for further chemical transformations, allowing for its incorporation into more complex molecular scaffolds. For instance, fluorinated aromatic motifs are found in a wide array of pharmaceuticals, and intermediates like this compound are pivotal for their synthesis.[6]

Safety Precautions

Handling the reagents involved in this synthesis requires strict adherence to safety protocols. All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

3-Fluorobenzaldehyde: This compound is an irritant to the skin, eyes, and respiratory system. Avoid inhalation of vapors and direct contact.

-

Hydroxylamine Hydrochloride: This substance is corrosive, toxic if swallowed or in contact with skin, and may cause an allergic skin reaction.[7][8] It is also suspected of causing cancer and can be unstable, with a risk of explosion upon heating.[9] It should be handled with extreme care, avoiding shock, friction, and heat.[9][10]

-

Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.

-

Solvents: Ethanol and ethyl acetate are flammable liquids. Keep away from ignition sources.

References

-

Bej, S., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available at: [Link]

-

Khaligh, N.G. (2013). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Organic Chemistry: An Indian Journal. Available at: [Link]

-

Zarei, A., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]

-

Scribd. Oxime Formation and Applications. Scribd. Available at: [Link]

-

Loba Chemie (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. Loba Chemie. Available at: [Link]

-

ResearchGate (2019). NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. Available at: [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubChem. 3-Fluorobenzaldehyde. National Institutes of Health. Available at: [Link]

-

Been, L.B., et al. (2016). Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. Theranostics. Available at: [Link]

-

Preprints.org (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Available at: [Link]

-

MDPI (2018). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. preprints.org [preprints.org]

- 6. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review [thno.org]

- 7. lobachemie.com [lobachemie.com]

- 8. actylislab.com [actylislab.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Physicochemical Characterization of 3-Fluorobenzaldoxime

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Fluorobenzaldoxime is an aromatic oxime of significant interest to researchers in medicinal chemistry and materials science. As a synthetic intermediate, its utility in the development of novel therapeutic agents and functional materials is contingent upon a thorough understanding of its fundamental physical properties.[1] The strategic placement of a fluorine atom on the benzene ring can modulate electronic properties, membrane permeability, and metabolic stability, making fluorinated analogs like this a cornerstone of modern drug design.

This guide provides a comprehensive framework for understanding and determining the key physical properties of this compound, namely its melting point and solubility. Due to the limited availability of specific experimental data in public literature for this particular isomer, this document emphasizes the predictive rationale based on its chemical structure and provides robust, field-proven experimental protocols for in-house determination. This approach ensures that researchers can generate reliable, application-specific data crucial for process optimization, formulation, and quality control.

Section 1: Core Physicochemical Properties

The molecular structure of this compound, featuring a polar oxime functional group and a moderately nonpolar fluorophenyl ring, dictates its physical state and intermolecular interactions. The presence of the hydroxyl group in the oxime moiety allows for hydrogen bonding, which is a primary determinant of its melting point and solubility in protic solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Rationale and Scientific Insight |

| Molecular Formula | C₇H₆FNO | Derived from its chemical structure. |

| Molecular Weight | 139.13 g/mol | Calculated from atomic weights.[2][3] |

| Physical State | Crystalline Solid | The presence of hydrogen bonding and potential for π-π stacking between aromatic rings favor a solid state at standard temperature and pressure. Oximes are generally crystalline solids. |

| Melting Point | Moderately High | While no specific data is published for the 3-fluoro isomer, the related 4-Fluorobenzaldoxime has a reported melting point of 82-85°C.[4] It is reasonable to predict a similar, though not identical, range. The precise value is highly sensitive to crystalline packing, which is influenced by the isomer's specific geometry. |

Section 2: Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter for reaction chemistry, purification, formulation, and analytical method development.[5] The principle of "like dissolves like" provides a strong predictive foundation for the solubility of this compound. The molecule possesses both polar (oxime) and nonpolar (fluorobenzene ring) characteristics, suggesting a nuanced solubility profile.

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Justification for Prediction |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The solvent's hydroxyl groups can act as both hydrogen bond donors and acceptors, readily interacting with the polar oxime group of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good | Strong dipole-dipole interactions between the solvent and the polar functional groups of this compound are expected to facilitate dissolution.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can act as weak hydrogen bond acceptors and have sufficient polarity to interact with the solute. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of the solvent and solute can interact via π-π stacking, but the solvent's lack of polarity makes it less effective at solvating the polar oxime group. |

| Alkanes | Hexane, Cyclohexane | Low / Insoluble | The nonpolar nature of alkanes makes them poor solvents for the relatively polar this compound.[6] |

| Aqueous | Water | Low / Sparingly Soluble | While the oxime group can hydrogen bond with water, the nonpolar fluorophenyl ring is hydrophobic, limiting overall aqueous solubility. |

Disclaimer: The solubilities listed are predictions. Experimental verification is essential for any practical application.

Section 3: Experimental Protocol for Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. The following protocol describes the capillary method, a precise and widely adopted technique.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will depress and broaden the melting range.

-

On a watch glass, crush a small amount of the crystalline sample into a fine powder using a spatula. This ensures uniform heat transfer.

-

Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a tightly packed column of 2-3 mm is achieved.

-

-

Instrumental Analysis:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Scouting Run: Heat the sample rapidly (10-15°C per minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.

-

Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15°C below the approximate melting point found in the scouting run.

-

Decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

-

Data Recording:

-

Record the temperature (T1) at which the first visible drop of liquid forms within the solid matrix.

-

Record the temperature (T2) at which the last trace of solid material melts completely.

-

The melting point is reported as the range from T1 to T2. A narrow range (e.g., < 2°C) is indicative of high purity.

-

Section 4: Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal saturation method, a gold-standard technique for quantifying the solubility of a compound in a specific solvent at a controlled temperature.

Workflow for Solubility Determination

Caption: Workflow for Isothermal Saturation Solubility Assay.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

In a sealed vial, add an excess amount of this compound to a precisely known volume of the chosen solvent (e.g., 2 mL of ethanol). The presence of undissolved solid is essential to confirm saturation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vial stand in the temperature bath to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid premature precipitation or dissolution, the syringe should be pre-equilibrated to the same temperature.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

-

Quantification:

-

The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method.

-

Gravimetric Method: Evaporate the solvent from the weighed vial and weigh the remaining solid residue. The solubility is calculated as mass of residue per volume of solvent.

-

Spectroscopic/Chromatographic Method: Dilute the filtered sample with a known factor and quantify the concentration against a pre-established calibration curve using HPLC-UV or UV-Vis spectroscopy. This is generally the preferred method for higher accuracy.

-

-

Calculation:

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

References

-

Chemsrc. p-Fluorobenzaldehyde oxime | CAS#:459-23-4. [Link]

-

PubChem. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466. [Link]

-

PubChem. 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078. [Link]

-

PubMed. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. [Link]

-

ResearchGate. Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. [Link]

Sources

- 1. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Fluorobenzaldehyde oxime | CAS#:459-23-4 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the E/Z Isomerism of 3-Fluorobenzaldoxime

This guide provides a comprehensive technical exploration of the E/Z isomerism of 3-Fluorobenzaldoxime, a subject of significant interest for researchers, scientists, and professionals in drug development. Moving beyond theoretical principles, this document delves into the practical aspects of synthesis, isomer separation, and characterization, offering field-proven insights and methodologies.

Foundational Principles of E/Z Isomerism in Oximes

The C=N double bond in oximes, including this compound, is the structural origin of their geometric isomerism. Due to the restricted rotation around this bond, two distinct spatial arrangements of the substituents are possible, leading to the formation of E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) isomers.[1][2] The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the groups attached to the C=N bond. For this compound, the substituents on the carbon are the 3-fluorophenyl group and a hydrogen atom, while the nitrogen is substituted with a hydroxyl group and possesses a lone pair of electrons.

The stability and interconversion of these isomers are governed by a higher energetic barrier compared to imines, which often allows for their isolation and individual characterization.[3] This stability is attributed to the electronic influence of the electronegative oxygen atom on the nitrogen, which alters the hybridization and increases the energy required for the transition state of isomerization.[3] Factors such as solvent, temperature, and pH can significantly influence the equilibrium and kinetics of the E/Z interconversion.[4][5][6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the condensation reaction of 3-Fluorobenzaldehyde with hydroxylamine. The following protocol is a robust and reliable method adapted from established procedures for analogous aryl oximes.[7]

Experimental Protocol:

Materials:

-

3-Fluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Carbonate (Na₂CO₃) or Sodium Acetate

-

Ethanol or Methanol

-

Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 3-Fluorobenzaldehyde in 40-50 mL of ethanol or methanol.

-

Addition of Reagents: To this solution, add 20 mmol (2 equivalents) of hydroxylamine hydrochloride, followed by 20 mmol (2 equivalents) of a mild base such as sodium carbonate or sodium acetate dissolved in a minimal amount of water (approximately 15 mL). The base is crucial to neutralize the HCl released from the hydroxylamine salt, thereby liberating the free hydroxylamine for the reaction.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 2 to 12 hours.

-

Work-up:

-

Once the reaction is complete, remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and wash it sequentially with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product, which is a mixture of E and Z isomers, can be purified by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane:ethyl acetate 10:1) is often effective in separating the isomers.[8]

-

Isomer Separation and Purification

The separation of E and Z isomers of this compound is a critical step for their individual characterization and use. Due to their similar physicochemical properties, this can be challenging.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of positional and geometric isomers.[9] For this compound, a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point. Optimization of the mobile phase composition, pH, and temperature is often necessary to achieve baseline separation.[8] Columns with different stationary phases, such as those with phenyl or pentafluorophenyl groups, can offer alternative selectivities by exploiting π-π interactions.[3]

Gas chromatography (GC) can also be employed, particularly with specialized columns and temperature programming, to separate isomers of similar compounds like bromofluorobenzaldehydes.

Crystallization: Fractional crystallization can sometimes be used to separate isomers if there is a significant difference in their solubility in a particular solvent system. This method is highly dependent on the specific properties of the isomers and requires careful optimization of solvent and temperature.

Spectroscopic Characterization of E and Z Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the identification and differentiation of E and Z oxime isomers.

¹H NMR Spectroscopy: The chemical shift of the aldehydic proton (CH=N) is particularly diagnostic. In many benzaldoxime systems, the aldehydic proton of the E-isomer appears downfield (at a higher ppm value) compared to the corresponding proton in the Z-isomer. This is attributed to the anisotropic effect of the hydroxyl group. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide unambiguous structural assignment. For the Z-isomer, an NOE is expected between the aldehydic proton and the hydroxyl proton, whereas for the E-isomer, an NOE might be observed between the aldehydic proton and the ortho-protons of the benzene ring.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially the imine carbon (C=N) and the aromatic carbons, will also differ between the E and Z isomers. The differences, though often small, are consistent and can be used for structural confirmation. For some cephalosporin oximes, a chemical shift difference of about 7 ppm for the carbon of the C=N bond has been observed between E and Z isomers.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present. Characteristic peaks for the O-H stretch, C=N stretch, and N-O stretch are expected for both isomers. While the IR spectra of the two isomers may be very similar, subtle differences in the fingerprint region or in the position of the O-H stretching band (due to differences in hydrogen bonding) can sometimes be observed.

Table 1: Predicted Spectroscopic Data Ranges for this compound Isomers

| Spectroscopic Technique | E-Isomer (Predicted) | Z-Isomer (Predicted) | Key Differentiating Feature |

| ¹H NMR (δ, ppm) | Aldehydic H: ~8.2-8.5 | Aldehydic H: ~7.5-7.8 | Chemical shift of the aldehydic proton. |

| Aromatic H: ~7.0-7.6 | Aromatic H: ~7.0-7.6 | ||

| OH: Broad singlet | OH: Broad singlet | ||

| ¹³C NMR (δ, ppm) | C=N: ~148-152 | C=N: ~145-149 | Chemical shift of the imine carbon. |

| Aromatic C: ~110-165 | Aromatic C: ~110-165 | ||

| IR (cm⁻¹) | ~3300-3100 (O-H stretch) | ~3300-3100 (O-H stretch) | Potential shifts in O-H band due to different intermolecular interactions. |

| ~1640-1620 (C=N stretch) | ~1640-1620 (C=N stretch) | ||

| ~950-930 (N-O stretch) | ~950-930 (N-O stretch) |

Note: These are predicted ranges based on data for analogous compounds. Actual values must be determined experimentally.

Stability and Interconversion

The E/Z isomers of this compound can interconvert under certain conditions, a process that can be influenced by heat, light, or catalysis (acidic or basic conditions). The mechanism of this isomerization in N-alkylimines is suggested to proceed through a planar inversion (lateral shift) mechanism.

Understanding the kinetics and thermodynamics of this process is crucial for controlling the isomeric composition of a sample. For instance, in related benzamidine systems, protonation of the C=N moiety significantly suppresses the rate of E/Z isomerization, a phenomenon that can be controlled by adjusting the pH of the medium.[6] This suggests that the stability and isolation of this compound isomers could be pH-dependent.

Conclusion and Future Directions

The E/Z isomerism of this compound presents both challenges and opportunities in the fields of medicinal chemistry and materials science. A thorough understanding of the synthesis, separation, and characterization of these isomers is paramount for any application. This guide has provided a framework of established protocols and analytical strategies.

Future research should focus on obtaining high-resolution crystal structures of both the E and Z isomers to provide definitive proof of their stereochemistry. Furthermore, detailed kinetic and thermodynamic studies on the interconversion process under various conditions would offer deeper insights into their relative stabilities and reactivity. Such data will be invaluable for the rational design of molecules with specific geometric configurations and for the optimization of synthetic and purification processes.

References

-

The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Journal of Molecular Modeling, 2005. [Link]

-

A novel, validated LTM GC method for the separation and quantification of isomers of bromofluoro benzaldehyde. Analytical Methods, 2014. [Link]

-

Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Royal Society of Chemistry, N/A. [Link]

-

Why are oxime geometrical isomers stable? Chemistry Stack Exchange, 2015. [Link]

-

E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 2023. [Link]

-

Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry, 1997. [Link]

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 2020. [Link]

-

E-Z notation for geometric isomerism. Chemguide, N/A. [Link]

-

Identification of E and Z isomers of some cephalosporins by NMR. Trade Science Inc., 2010. [Link]

-

Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Royal Society of Chemistry, 2015. [Link]

-

The isomerism shown by benzaldoxime. Filo, 2025. [Link]

-

pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 2025. [Link]

-

Benzaldehyde oxime. Wikipedia, N/A. [Link]

-

The type of isomerism observed in benzaldoxime is. Vedantu, N/A. [Link]

-

How to separate E and Z isomers? ResearchGate, 2016. [Link]

-

How can we separate E/Z isomers no UV nor fluorescent? ResearchGate, 2015. [Link]

-

Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization. Chemical Science, 2021. [Link]

-

A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. RSC Advances, 2018. [Link]

-

pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. PubMed Central, 2025. [Link]

-

Dynamic stereochemistry of imines and derivatives. Part IX. The mechanism of E–Z isomerization in N-alkylimines. Journal of the Chemical Society, Perkin Transactions 2, 1976. [Link]

-

E/Z Isomerism (A-Level Chemistry). Study Mind, N/A. [Link]

-

Stereoisomerism (E and Z, Cis and Trans) (A-Level). ChemistryStudent, N/A. [Link]

-

E-Z notation. Wikipedia, N/A. [Link]

-

E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry, 2025. [Link]

-

Selective Synthesis of E and Z Isomers of Oximes. ResearchGate, 2025. [Link]

-

E-Z isomerism. Creative Chemistry, N/A. [Link]

Sources

Stability and Storage Conditions for 3-Fluorobenzaldoxime: A Technical Guide for Researchers

An In-depth Technical Guide:

Introduction

3-Fluorobenzaldoxime is an organic compound featuring a fluorinated aromatic ring and an oxime functional group. As a derivative of benzaldehyde, it serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1] The oxime moiety is a versatile chemical handle, while the fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a desirable feature in drug design.

The integrity of starting materials and intermediates is paramount in research and development. The presence of degradants can introduce unforeseen variables into experimental outcomes, compromise reaction yields, and lead to the formation of impure final products with altered efficacy and safety profiles.[2] This guide provides a comprehensive overview of the stability of this compound, outlines potential degradation pathways based on first principles, and establishes a set of best practices for its storage and handling to ensure its purity and reactivity are maintained over time.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts and related molecules, such as benzaldoxime and fluorinated benzaldehydes.

| Property | Inferred Characteristic / Data | Rationale & References |

| Molecular Formula | C₇H₆FNO | Based on its chemical structure.[] |

| Molecular Weight | 139.13 g/mol | Based on its chemical structure.[] |

| Appearance | Likely a white to off-white or light yellow solid. | Benzaldoxime is a white solid, and related substituted benzaldehyde oximes are often crystalline solids.[1][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and ether. | This is a common characteristic for benzaldoxime derivatives.[1] |

| Melting Point | Expected to be a low-melting solid. | Benzaldoxime has a melting point around 34°C, while 2-Chloro-6-fluorobenzaldehyde oxime melts at 125-127°C. The exact value for the 3-fluoro isomer would require experimental determination.[4][5] |

| Stability | Stable under recommended storage conditions. | Safety data for analogous compounds indicates stability at room temperature in closed containers under normal handling.[4][5] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its two main functional regions: the oxime group and the fluorinated benzene ring. Understanding the reactivity of these groups allows for the prediction of potential degradation routes.

Inherent Reactivity and Incompatibilities

Like other oximes, this compound is susceptible to degradation under certain conditions. It should be stored away from:

-

Strong Oxidizing Agents: These can react with the oxime or the benzene ring.[5][6]

-

Strong Bases and Acids: These can catalyze the hydrolysis of the C=N bond of the oxime.[5]

-

Acid Anhydrides and Acid Chlorides: These can react with the hydroxyl group of the oxime.[5]

Hypothesized Degradation Pathways

In the absence of specific degradation studies for this compound, we can propose the most probable pathways based on established chemical principles.

-

Oxime Hydrolysis: The most common degradation pathway for oximes is acid or base-catalyzed hydrolysis. This reaction cleaves the carbon-nitrogen double bond, reverting the molecule to the parent aldehyde (3-Fluorobenzaldehyde) and hydroxylamine. This is a critical consideration in formulation studies or when the compound is exposed to humid or non-neutral pH environments.

-